molecular formula C19H16BrN3O3S B2465707 2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958711-99-4

2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2465707
CAS RN: 958711-99-4
M. Wt: 446.32
InChI Key: UTCSTTZWJWOSHI-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16BrN3O3S and its molecular weight is 446.32. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Characterization

Research has been conducted on antipyrine-like derivatives including compounds similar to 2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. These studies focus on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. For example, the structural analysis of antipyrine derivatives shows that their crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts. These structural insights are crucial for understanding the molecular interactions and stability of such compounds (Saeed et al., 2020).

Synthesis and Reactivity

Several studies have documented the synthesis and practical applications of compounds structurally related to this compound. These include methodologies for synthesizing orally active antagonists and other related organic compounds, showcasing the versatility and reactivity of these chemical structures in producing pharmacologically active agents (Ikemoto et al., 2005).

Antioxidant Activity

Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols, which exhibit potent antioxidant activities. These natural compounds, including derivatives similar to the compound , have been shown to possess activities stronger than or comparable to commercial antioxidants. This highlights the potential of such compounds in the development of natural antioxidant agents for food preservation and health applications (Li et al., 2011).

Photodynamic Therapy

A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields, suggests their application in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of these compounds, including their high singlet oxygen quantum yield, make them promising candidates for Type II photosensitizers in PDT (Pişkin et al., 2020).

Antimicrobial Activity

Compounds with structures related to this compound have been evaluated for their antimicrobial properties. For instance, derivatives of bromophenols from the marine alga Rhodomela confervoides have shown significant activity against bacterial strains, suggesting the potential of these compounds in the development of new antimicrobial agents (Xu et al., 2003).

properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-26-13-8-6-12(7-9-13)23-18(15-10-27(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSTTZWJWOSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.